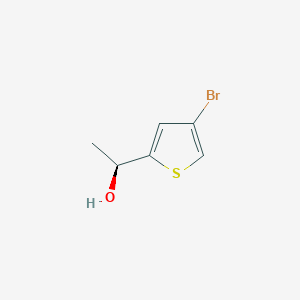![molecular formula C15H18ClN3O B1444171 4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride CAS No. 1394041-01-0](/img/structure/B1444171.png)
4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride
Vue d'ensemble
Description
4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride (DMABA-HCl) is a synthetic compound that has been used in scientific research for many years. It is a white crystal solid that is soluble in water and ethanol, and is often used as a reagent in organic synthesis. DMABA-HCl is commonly used as a research tool to study biochemical and physiological processes in cells and organisms. It has been used in a variety of research applications, including studies of enzyme activities, signal transduction pathways, and gene expression.
Applications De Recherche Scientifique
Role in Malignant Transformation and Carcinogenicity
Research on benzene and its metabolites, such as phenol, catechol, and hydroquinone, highlights the complex process of malignant transformation in myelogenous cell lineage. These compounds are implicated in cytotoxicity leading to carcinogenicity, suggesting that similar compounds could be studied for their roles in nonhaematopoietic malignancies. This underscores the importance of understanding the biochemical pathways and genetic susceptibilities involved in carcinogenesis, potentially guiding research on related compounds like "4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride" (Atkinson, 2009).
Insights from Advanced Oxidation Processes
The degradation pathways of acetaminophen under advanced oxidation processes (AOPs) have been studied, revealing insights into the kinetics, mechanisms, and by-products of degradation. These findings, including the formation of various phenolic by-products and the involvement of free radicals, offer a theoretical basis for investigating the environmental behavior and potential applications of related phenolic compounds in water treatment and environmental remediation (Qutob et al., 2022).
Phenolamides and Health Benefits
The study of phenolamides, such as hydroxycinnamic acid amides, highlights the diverse biological activities and potential health benefits of these compounds. Given the structural similarity and functional groups, research into "4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride" could explore its antioxidant, anti-inflammatory, and other therapeutic potentials. This area of research is pivotal for developing new pharmacological agents and understanding the molecular mechanisms underlying their activities (Wang, Snooks, & Sang, 2020).
Environmental Impact and Free Radical Activity
The role of free radicals in benzene-induced myelotoxicity and leukemia highlights the oxidative stress and genetic damage associated with exposure to benzene and its derivatives. Research on the generation and impact of free radicals offers insights into the potential environmental and health risks of related compounds, guiding safety assessments and the development of mitigation strategies (Subrahmanyam et al., 1991).
Propriétés
IUPAC Name |
4-[3-(dimethylamino)phenoxy]benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O.ClH/c1-18(2)12-4-3-5-14(10-12)19-13-8-6-11(7-9-13)15(16)17;/h3-10H,1-2H3,(H3,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSLCCNOZAGLHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(Dimethylamino)phenoxy]benzene-1-carboximidamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[4-(Difluoromethoxy)phenyl]-1,2-oxazole](/img/structure/B1444092.png)
![1-[(3-Fluorophenyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B1444093.png)




![Tert-butyl 2-[2-(hydroxymethyl)pyrrolidin-1-yl]propanoate](/img/structure/B1444100.png)


![1-[2-(2-Fluorophenyl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1444107.png)


![1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol](/img/structure/B1444111.png)